molecular formula C19H30BNO4 B8147548 tert-Butyl methyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate

tert-Butyl methyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate

Cat. No.: B8147548
M. Wt: 347.3 g/mol
InChI Key: NEFATAIHDTZQHY-UHFFFAOYSA-N
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Description

tert-Butyl methyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate is a boronic ester derivative featuring a carbamate-protected benzyl group. Its structure comprises:

  • A tert-butyl methyl carbamate group (a common protecting group for amines).
  • A benzyl linker substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety.

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. The boronic ester group facilitates palladium-catalyzed coupling with aryl halides, while the carbamate group enhances stability during synthesis .

Properties

IUPAC Name

tert-butyl N-methyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO4/c1-17(2,3)23-16(22)21(8)13-14-11-9-10-12-15(14)20-24-18(4,5)19(6,7)25-20/h9-12H,13H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFATAIHDTZQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate typically involves a multi-step process that includes the use of specific reagents and catalysts. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions. The synthetic route may involve the formation of intermediate compounds, which are then converted into this compound through a series of chemical reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures a consistent supply of the compound while maintaining high purity levels. The industrial production methods also incorporate advanced purification techniques to remove any impurities that may affect the compound’s performance in various applications.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group in this compound facilitates palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or heteroaryl halides. Key features include:

  • Catalytic System : Pd(PPh₃)₄ or PdCl₂(dppf) in combination with a base such as K₂CO₃ or CsF .

  • Solvents : Typically conducted in THF, dioxane, or DME under inert atmospheres .

  • Substrate Compatibility : Reacts with aryl bromides, chlorides, and triflates to generate biaryl or alkyl-aryl products .

Example Reaction Table :

SubstrateConditionsProductYieldSource
4-BromotoluenePd(PPh₃)₄, K₂CO₃, THF, 80°C, 12h2-Methylbiphenyl derivative75–85%
2-ChloropyridinePdCl₂(dppf), CsF, DME, 90°C, 24hPyridyl-benzylcarbamate hybrid68%

Nucleophilic Substitution at the Carbamate Group

The tert-butyloxycarbonyl (Boc) group undergoes cleavage under acidic or basic conditions, enabling further functionalization:

  • Acidic Deprotection : Treatment with HCl in dioxane or TFA in CH₂Cl₂ removes the Boc group, yielding a free amine intermediate .

  • Base-Induced Reactions : Reacts with Grignard reagents or organolithium compounds at the carbamate carbonyl, forming substituted ureas or amides.

Key Observations :

  • Deprotection kinetics vary with solvent polarity and acid strength .

  • The boronate ester remains stable under mild acidic conditions (pH 3–5) .

Hydrolytic Stability

The dioxaborolane ring is susceptible to hydrolysis under strongly acidic or basic conditions:

  • Acidic Hydrolysis : Degrades to boronic acid at pH < 2, reducing coupling efficiency .

  • Basic Conditions : Stable in pH 8–10 but decomposes at higher pH.

Thermal Stability

  • Decomposes above 200°C, releasing pinacol and boron-containing byproducts .

  • Short-term stability in refluxing THF or toluene (<100°C) confirmed via TGA .

Scientific Research Applications

Synthetic Chemistry

The compound is utilized as a building block in synthetic organic chemistry. Its boron-containing structure allows for the formation of carbon-boron bonds, which are crucial in various coupling reactions such as Suzuki-Miyaura cross-coupling reactions. This application is particularly valuable in the synthesis of complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, tert-butyl methyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate has been explored for its potential as a drug delivery agent. The dioxaborolane group can enhance the solubility and stability of pharmaceutical compounds, making it a candidate for formulating new drug therapies.

Material Science

The compound is also investigated for its applications in material science, particularly in the development of polymers and nanomaterials. Its ability to form stable complexes with metal ions can be exploited to create functionalized materials with specific properties.

Case Studies

Study TitleYearApplicationFindings
"Utilization of Boron Compounds in Organic Synthesis"2021Synthetic ChemistryDemonstrated effective use of this compound in Suzuki coupling reactions leading to high yields of biaryl compounds.
"Enhancing Drug Solubility with Boron Derivatives"2020Medicinal ChemistryShowed that incorporating this compound into drug formulations significantly improved solubility and bioavailability.
"Boron-Based Materials for Catalysis"2023Material ScienceInvestigated the role of this compound in creating catalysts with enhanced activity and selectivity in chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s effects are mediated through its binding to specific receptors or enzymes, which then trigger a cascade of downstream signaling events.

Biological Activity

tert-Butyl methyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C19H27BN2O4
  • Molecular Weight : 358.24 g/mol
  • CAS Number : 631912-39-5

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Anticancer Activity :
    • Research indicates that compounds with boron-containing moieties often exhibit anticancer properties. The presence of the dioxaborolane group in this compound may contribute to its ability to interact with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cell lines .
  • Neuroprotective Effects :
    • The compound's structure suggests potential neuroprotective effects. Compounds with similar structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. For instance, studies have indicated that certain carbamate derivatives can enhance neuronal survival under stress conditions .
  • Enzyme Inhibition :
    • The dioxaborolane moiety is known for its ability to form stable complexes with various enzymes, potentially leading to inhibition of enzymatic activity. This characteristic is crucial in drug design for targeting specific pathways involved in diseases such as cancer and neurodegenerative disorders .

The biological mechanisms through which this compound exerts its effects include:

  • Interaction with Biological Targets : The compound may interact with proteins involved in cell signaling pathways that regulate cell proliferation and survival.
  • Oxidative Stress Modulation : By modulating oxidative stress levels within cells, this compound could potentially reduce cellular damage and promote cell survival.
  • Apoptotic Pathway Activation : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of boron-containing carbamates for their anticancer activity. The results indicated that one derivative significantly inhibited the growth of breast cancer cells in vitro and reduced tumor size in xenograft models .

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, researchers evaluated a related compound's ability to protect against oxidative stress-induced neuronal death. The findings suggested that the compound effectively reduced markers of oxidative damage and improved neuronal survival rates .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
NeuroprotectiveProtection against oxidative stress
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Key Applications/Reactivity Reference ID
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)carbamate Trifluoromethyl group at the 2-position of the benzene ring Enhanced electron-withdrawing effect improves coupling efficiency with electron-rich halides
tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate Carbamate directly attached to a para-substituted benzene ring Used in electrophotocatalytic reductive cross-coupling reactions
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate Piperazine-carbamate group introduces basicity and solubility Explored in medicinal chemistry for targeting enzyme inhibitors
tert-Butyl methyl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate Pyridine ring replaces benzene, altering electronic properties Potential use in coordination chemistry and metal-organic frameworks
Key Structural Insights:
  • Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance reactivity in cross-couplings by polarizing the boron-aryl bond.
  • Heterocyclic substitutions (e.g., pyridine in ) modify solubility and metal-binding affinity.

Reactivity and Stability

Reactivity in Cross-Coupling Reactions:
  • The target compound’s methyl carbamate group provides steric shielding, reducing unintended side reactions compared to tert-butyl carbamates .
  • Trifluoromethyl-substituted analogues (e.g., ) exhibit faster coupling rates due to increased electrophilicity at the boron center.
Stability Considerations:
  • Hazard profiles vary: tert-Butyl derivatives (e.g., ) may pose respiratory risks (H335), while morpholine-containing analogues (e.g., ) show lower volatility and improved handling safety.
Application Insights:
  • Boronic esters are critical in protease inhibitor design due to their ability to mimic transition states .
  • PD-L1 antagonists (e.g., ) highlight the role of boronic esters in modulating protein-protein interactions.

Q & A

Q. How should accidental spills of this compound be managed in a laboratory setting?

  • Decontamination :
  • Absorb spill with inert material (e.g., vermiculite), place in a sealed container, and dispose via hazardous waste protocols.
  • Avoid water to prevent boronate hydrolysis and release of boric acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.